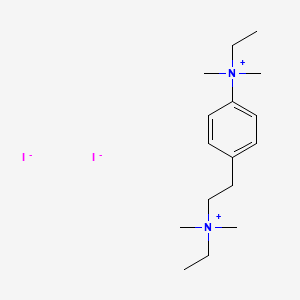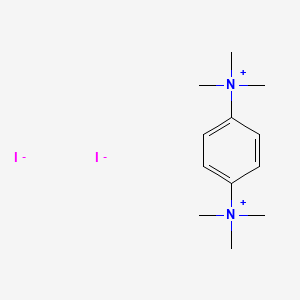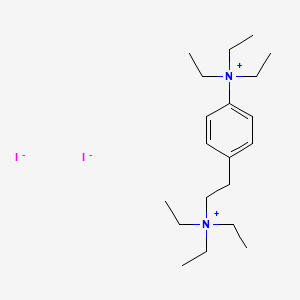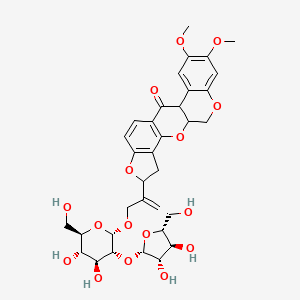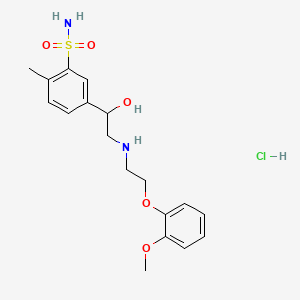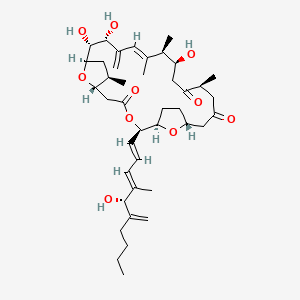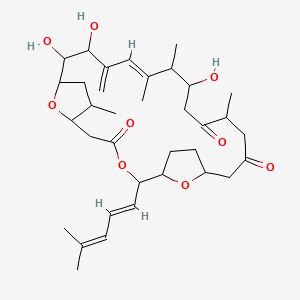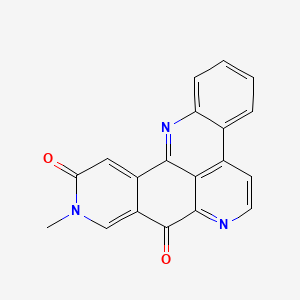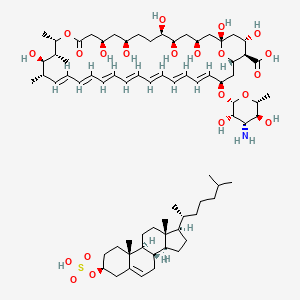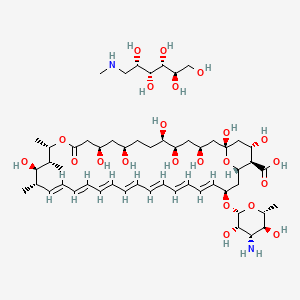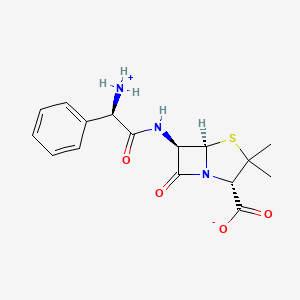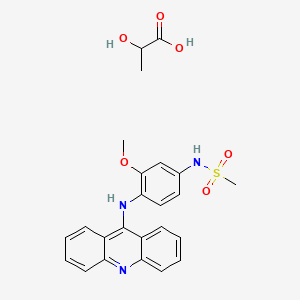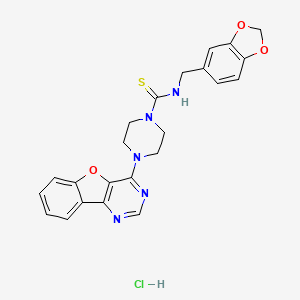![molecular formula C17H23Cl2N3O2 B1665010 N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride CAS No. 25712-65-6](/img/structure/B1665010.png)
N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AD 128 is bioactive chemical and a therapeutic agent.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
- Compounds like N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride are used in chemical synthesis. For instance, the deprotonation of methylpyridines, which includes similar structural components, leads to organolithium or -potassium compounds. These compounds demonstrate unique bonding characteristics and form intramolecular B-N bonds and four-membered rings, showcasing their reactivity towards various chemical agents (Körte et al., 2015).
- Pyridine derivatives are integral in the preparation of histamine H4 receptor ligands. The structural manipulation of the pyrimidine moiety, the position of the pyridine ring, and other substitutions can significantly influence the ligand's activity and its potential application in anti-inflammatory and pain treatments (Altenbach et al., 2008).
Material Science and Photocatalysis
- Pyridine derivatives, especially those with tert-butyl groups, are being explored in materials science. For instance, in dye-sensitized solar cells, such pyridine derivatives have been examined as electrolyte additives. Their electronic properties and interaction with other materials in the cell significantly affect the solar conversion performance (Ferdowsi et al., 2018).
- They also play a role in the development of organic hole transporting materials for stable and efficient perovskite solar cells. The integration of such compounds can lead to significant improvements in the power conversion efficiency and stability of solar cells (Xu et al., 2017).
Biological Applications and Imaging
- Some pyridine derivatives are being studied for their antiproliferative activity against certain cancer cells. The nature of the triimine skeleton and substituents on these compounds can significantly impact their efficacy as antiproliferative agents (Choroba et al., 2019).
- In the field of bioimaging, certain iron(III) complexes incorporating pyridine structures have shown potential for cellular imaging and photocytotoxicity under red light. These complexes interact with cellular components and generate reactive oxygen species, highlighting their application in photodynamic therapy (Basu et al., 2014).
Propiedades
Número CAS |
25712-65-6 |
|---|---|
Nombre del producto |
N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |
Fórmula molecular |
C17H23Cl2N3O2 |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
N-[[1-[(4-tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |
InChI |
InChI=1S/C17H22N3O2.2ClH/c1-17(2,3)16-6-10-20(11-7-16)14-22-13-19-8-4-15(5-9-19)12-18-21;;/h4-12H,13-14H2,1-3H3;2*1H/q+1;;/p-1 |
Clave InChI |
MLMPXPZOSUGPPR-UHFFFAOYSA-M |
SMILES isomérico |
CC(C)(C)C1=CC=[N+](C=C1)COCN2C=CC(=C[NH+]=O)C=C2.[Cl-].[Cl-] |
SMILES |
CC(C)(C)C1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
SMILES canónico |
CC(C)(C)C1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AD 128; AD128; AD-128 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



